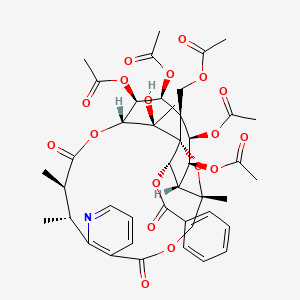
3-(Methoxymethyl)-3-phenylazetidine
Overview
Description
3-(Methoxymethyl)-3-phenylazetidine, also known as MPAA, is a chemical compound that belongs to the family of azetidines. It is a colorless liquid that has been extensively studied for its potential applications in scientific research. MPAA is a valuable synthetic intermediate in the preparation of various compounds, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-3-phenylazetidine is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. This compound can undergo nucleophilic substitution reactions with electrophilic substrates, resulting in the formation of new compounds. The reactivity of this compound can be modulated by the substitution pattern of the phenyl group and the nature of the substituent on the azetidine ring.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that this compound may have potential applications as a prodrug or a drug delivery system. This compound can be functionalized with various functional groups, allowing it to target specific tissues or cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(Methoxymethyl)-3-phenylazetidine in lab experiments include its high reactivity, versatility, and ease of synthesis. This compound can be synthesized in large quantities and is relatively stable under standard laboratory conditions. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the research and development of 3-(Methoxymethyl)-3-phenylazetidine. One potential direction is the optimization of the synthesis method to achieve higher yields and purity. Another direction is the exploration of new applications for this compound in medicinal chemistry, materials science, and other fields. This compound can also be functionalized with various functional groups to improve its properties and specificity.
Scientific Research Applications
3-(Methoxymethyl)-3-phenylazetidine has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science. It is a versatile building block that can be used to prepare a wide range of compounds with diverse properties. This compound has been used as a starting material for the synthesis of various pharmaceuticals, such as antiviral and anticancer agents.
properties
IUPAC Name |
3-(methoxymethyl)-3-phenylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-9-11(7-12-8-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXUZFPNDMAUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CNC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine](/img/structure/B3243392.png)

![2-((1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol](/img/structure/B3243395.png)

